molecular formula C20H32N2O6 B1384649 Boc-D-Orn(Dde)-OH CAS No. 1313054-90-8

Boc-D-Orn(Dde)-OH

Cat. No. B1384649
M. Wt: 396.5 g/mol
InChI Key: XIGXGXOCUDAHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-D-Orn(Dde)-OH” is a chemical compound with the empirical formula C10H20N2O4 . It is also known as Nα-tert-Butoxycarbonyl-L-ornithine, Nα-Boc-L-ornithine, and N2-Boc-L-ornithine . It is commonly used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of “Boc-D-Orn(Dde)-OH” can be represented by the SMILES string NCCCC@H(C)C)=O)C(O)=O . The InChI key for this compound is AMPVNPYPOOQUJF-ZETCQYMHSA-N .


Physical And Chemical Properties Analysis

“Boc-D-Orn(Dde)-OH” is a powder with an optical activity of [α]/D +24.0±2.0°, c = 1 in methanol . It has a carbon composition of 51.0-52.4% and a nitrogen composition of 11.8-12.3% . The molecular weight of the compound is 232.28 .

Scientific Research Applications

1. Synthesis of Orthogonally Protected Dendrimers

(Umali, Crampton, & Simanek, 2007) described the synthesis of an orthogonally protected dendrimer based on melamine with 24 Boc-protected amines and 12 Dde-protected amines. This dendrimer, synthesized in a convergent route, yielded a macromolecule with potential for postsynthetic manipulation, such as the addition of poly(ethylene glycol) groups and pyridyldisulfide groups.

2. Analytical Detection of Environmental Pollutants

(Hongsibsong et al., 2012) developed an indirect competitive enzyme-linked immunosorbant assay (ic-ELISA) for detecting p,p'-DDE, a major metabolite of the insecticide DDT. The study emphasized the relevance of detecting such pollutants in environmental and biological samples like human milk.

3. Anti-Apoptotic Protein Interaction

(Şaş et al., 2020) explored the spectroscopic, electronic, and biological properties of Boc-D-Lys-OH, investigating its interaction with anti-apoptotic proteins. The study suggested the molecule's potential as an inhibitor of anti-apoptotic proteins, highlighting its significance in cancer research and chemotherapy.

4. Synthesis in Solid-Phase Peptide Chemistry

(Wittmann & Seeberger, 2000) utilized Boc-Lys(Aloc)-Orn(Ddv) in the synthesis of multivalent cyclic neoglycopeptides. This indicates the application of Boc-D-Orn(Dde)-OH in solid-phase peptide synthesis, which is crucial in drug development and biochemical research.

5. Photocatalytic Applications in Environmental Science

(Ni et al., 2016) discussed (BiO)2CO3 (BOC) in various fields, including healthcare and photocatalysis. While this is a different context of 'BOC', it highlights the versatility of the term in scientific literature.

6. Advanced Organic Synthesis Techniques

(Basel & Hassner, 2001) focused on the removal of excess (BOC)2O during NH or OH protection in organic synthesis, demonstrating the importance of Boc groups in advanced synthesis techniques.

7. Supramolecular Chemistry

(Georgiou et al., 2017) explored the use of boronic acids, related to Boc chemistry, in the formation of H-bonded complexes. The study revealed new possibilities in catalysis and organic crystal engineering.

8. Peptide Synthesis for Drug Development

(González-Muñiz et al., 1990) synthesized Boc-Trp-Orn(Z)-Asp-NH2 and derivatives for investigating cholecystokinin antagonists, indicating the role of Boc-D-Orn(Dde)-OH in developing peptide-based therapeutics.

9. Synthesis of Macrocyclic Peptidomimetics

(Reid et al., 2003) described a solution-phase synthesis of Ac-Phe-[Orn-Pro-D-Cha-Trp-Arg], an anti-inflammatory drug, where Boc groups played a crucial role in the synthesis process.

10. Peptide Cyclization Studies

(Schmidt & Neubert, 2009) conducted cyclization studies with peptides including Boc-D-Orn, highlighting its application in peptide chemistry and cyclization techniques.

11. Polyamine Analogues Synthesis in Biochemistry

(Chhabra, Khan, & Bycroft, 2000) discussed the synthesis of polyamine analogues using a Dde-based linker, demonstrating the role of Dde in the synthesis of biologically relevant compounds.

12. Advanced Peptide Synthesis

(Wenger, 1983) detailed the synthesis of Boc-D-Ala-MeLeu-MeLeu-MeVal-OH, a part of the peptide sequence of cyclosporine, showcasing the application of Boc-D-Orn(Dde)-OH in advanced peptide synthesis techniques.

13. Environmental Pollutant Degradation

(Zhu et al., 2016) utilized nano-Fe(0) for the degradation of DDT and its metabolites, including DDE, indicating the importance of understanding these compounds in environmental science.

14. Flow Chemistry in Organic Synthesis

(Bogdan et al., 2016) presented a high-temperature flow reactor method for Boc deprotection, crucial for organic synthesis and pharmaceutical development.

15. Macrocyclic Compound Synthesis

(Pieve, Medina-Molner, & Spingler, 2007) improved the synthesis of 1,4,7,10,13-pentaazacyclohexadecane-14,16-dione using Boc as a protecting group, demonstrating its utility in the synthesis of complex macrocyclic compounds.

16. Photocatalyzed C−H Amination in Organic Chemistry

(Das, Natarajan, & König, 2017) employed BocNH2 for C−H amination of benzene derivatives, highlighting the role of Boc-protected amines in organic synthesis under photocatalytic conditions.

17. Boron Removal in Water Treatment

(Ping, Abu-Reesh, & He, 2015) discussed the removal of boron from saline water using microbial desalination cells integrated with Donnan Dialysis (DD), showing the relevance of Dde in water treatment and environmental applications.

18. Immunological Research

(Ahlborg, 1995) synthesized a diepitope multiple antigen peptide using Fmoc chemistry with Dde as a protection group, illustrating the importance of such compounds in immunological research and vaccine development.

19. Environmental Health Studies

(Longnecker, Klebanoff, Zhou, & Brock, 2001) investigated the association between the DDT metabolite DDE and preterm and small-for-gestational-age babies, indicating the significance of understanding DDE in the context of environmental health.

20. Carba Peptide Bond Replacements in Peptide Chemistry

(Rodriguez, Aumelas, & Martinez, 1990) described the synthesis of Boc-L-Phe-Ψ(CH2-CH2)-L-Ala-OH, showcasing the utility of Boc-D-Orn(Dde)-OH in the development of peptide bond replacements.

Safety And Hazards

“Boc-D-Orn(Dde)-OH” is classified under GHS07 and has a hazard statement of H317, indicating that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGXGXOCUDAHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Orn(Dde)-OH
Reactant of Route 2
Boc-D-Orn(Dde)-OH
Reactant of Route 3
Boc-D-Orn(Dde)-OH
Reactant of Route 4
Reactant of Route 4
Boc-D-Orn(Dde)-OH
Reactant of Route 5
Boc-D-Orn(Dde)-OH
Reactant of Route 6
Boc-D-Orn(Dde)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.